molecular formula C10H11N3O2S B15053986 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol

4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol

Cat. No.: B15053986
M. Wt: 237.28 g/mol
InChI Key: AVQNPDXTQNUWMO-UHFFFAOYSA-N
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Description

4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol is a heterocyclic compound that belongs to the thiazole family It is characterized by the presence of a hydrazinyl group attached to a methylthiazole ring, which is further connected to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the thiazole intermediate with hydrazine hydrate.

    Attachment to the Benzene Ring: The final step involves the coupling of the thiazole derivative with a benzene ring that has two hydroxyl groups in the ortho position. This can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to ensure higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-5-methylthiazol-4-yl)benzene-1,2-diol: Similar structure but with an amino group instead of a hydrazinyl group.

    4-(2-Hydrazinylthiazol-4-yl)benzene-1,2-diol: Similar structure but without the methyl group on the thiazole ring.

    4-(2-Hydrazinyl-5-ethylthiazol-4-yl)benzene-1,2-diol: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-(2-hydrazinyl-5-methyl-1,3-thiazol-4-yl)benzene-1,2-diol

InChI

InChI=1S/C10H11N3O2S/c1-5-9(12-10(13-11)16-5)6-2-3-7(14)8(15)4-6/h2-4,14-15H,11H2,1H3,(H,12,13)

InChI Key

AVQNPDXTQNUWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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